An In-depth Technical Guide to 3-Bromo-5-methyl-1H-indole: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3-Bromo-5-methyl-1H-indole: Properties, Synthesis, and Applications
Introduction
3-Bromo-5-methyl-1H-indole is a halogenated derivative of the indole scaffold, a bicyclic aromatic heterocycle of paramount importance in medicinal chemistry and drug discovery. The indole nucleus is a "privileged structure," found in a vast array of natural products, neurotransmitters like serotonin, and synthetic pharmaceuticals. The strategic placement of a bromine atom at the C3 position and a methyl group at the C5 position imparts unique physicochemical and reactive properties to the molecule. The bromine atom, in particular, serves as a versatile synthetic handle for introducing further molecular complexity through various cross-coupling reactions. This guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and safe handling of 3-Bromo-5-methyl-1H-indole for researchers and professionals in drug development and organic synthesis.
Core Physicochemical and Structural Properties
The fundamental properties of a compound dictate its behavior in both chemical reactions and biological systems. While direct experimental data for 3-Bromo-5-methyl-1H-indole is sparse in publicly available literature, properties can be reliably inferred from its close isomer, 5-Bromo-3-methyl-1H-indole, and related structures. The N-Boc protected version, tert-Butyl 3-bromo-5-methyl-1H-indole-1-carboxylate, is commercially available, indicating its utility as a stable intermediate.
Table 1: Physicochemical Properties of Bromo-methyl-indoles
| Property | Value (for 5-Bromo-3-methyl-1H-indole isomer) | Reference |
| IUPAC Name | 5-bromo-3-methyl-1H-indole | |
| CAS Number | 10075-48-6 | [1] |
| Molecular Formula | C₉H₈BrN | |
| Molecular Weight | 210.07 g/mol | [2] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 78-82 °C | [1][2] |
| Solubility | Soluble in organic solvents (dichloromethane, chloroform, ethanol) | [2] |
| SMILES | CC1=CNC2=C1C=C(Br)C=C2 | |
| InChI Key | GDQXDVJFMLNXHX-UHFFFAOYSA-N |
Note: The data presented is for the isomeric compound 5-Bromo-3-methyl-1H-indole, which is expected to have very similar physical properties to the title compound, 3-Bromo-5-methyl-1H-indole.
Synthesis and Mechanistic Considerations
The synthesis of 3-bromoindoles is most commonly achieved via electrophilic bromination of the corresponding indole precursor. The indole ring is highly electron-rich, with the C3 position being the most nucleophilic and thus the most susceptible to electrophilic attack.
Rationale for Synthetic Route: Electrophilic Bromination
Direct bromination of 5-methyl-1H-indole is the most logical and efficient pathway to 3-Bromo-5-methyl-1H-indole. The choice of brominating agent is critical to ensure selectivity and avoid over-bromination or side reactions. N-Bromosuccinimide (NBS) is an ideal reagent for this transformation. It is a mild source of electrophilic bromine (Br⁺) and is highly selective for the C3 position of indoles, especially when the reaction is conducted at low temperatures in an aprotic solvent like tetrahydrofuran (THF) or acetonitrile. The reaction proceeds via an electrophilic aromatic substitution mechanism.
Detailed Experimental Protocol: Synthesis of 3-Bromo-5-methyl-1H-indole
Materials:
-
5-methyl-1H-indole
-
N-Bromosuccinimide (NBS), recrystallized
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 5-methyl-1H-indole (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous THF (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
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Reagent Addition: Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C. The succinimide byproduct will precipitate as the reaction proceeds.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-2 hours).
-
Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.
-
Workup: Remove the ice bath and allow the mixture to warm to room temperature. Add ethyl acetate to dissolve the product. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 3-Bromo-5-methyl-1H-indole as a solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 3-Bromo-5-methyl-1H-indole.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound.
Table 2: Predicted Spectroscopic Data for 3-Bromo-5-methyl-1H-indole
| Technique | Data Interpretation |
| ¹H NMR | NH Proton: A broad singlet around δ 8.0-8.2 ppm. Aromatic Protons: Signals in the aromatic region (δ 7.0-7.8 ppm). The C2-H will appear as a singlet around δ 7.3 ppm. The protons on the benzene ring (C4-H, C6-H, C7-H) will show characteristic splitting patterns. Methyl Protons: A sharp singlet for the C5-methyl group around δ 2.4 ppm. |
| ¹³C NMR | Aromatic Carbons: Signals between δ 110-140 ppm. The C5-carbon bearing the methyl group will be around δ 130 ppm. C2 & C3 Carbons: The C2 carbon will appear around δ 125 ppm, while the C3 carbon bearing the bromine will be significantly shifted upfield to ~δ 95-100 ppm. Methyl Carbon: A signal for the methyl group around δ 21 ppm. |
| Mass Spec (MS) | Molecular Ion Peak: A characteristic pair of peaks [M]⁺ and [M+2]⁺ of nearly equal intensity, corresponding to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br), at m/z 210 and 212. |
Note: Predicted data is based on known values for similar indole structures, such as those found in supporting information for related synthetic studies.[3]
Chemical Reactivity and Synthetic Applications
The reactivity of 3-Bromo-5-methyl-1H-indole is dominated by the C-Br bond at the 3-position and the N-H bond of the indole ring. This dual functionality makes it a highly valuable building block.
-
Palladium-Catalyzed Cross-Coupling: The C3-Br bond is an excellent handle for forming new carbon-carbon and carbon-heteroatom bonds. It readily participates in reactions like Suzuki-Miyaura (coupling with boronic acids), Heck (coupling with alkenes), Sonogashira (coupling with terminal alkynes), and Buchwald-Hartwig (coupling with amines). These reactions are foundational in modern drug discovery for assembling complex molecular architectures.[2][4][5]
-
N-Functionalization: The indole nitrogen is nucleophilic and can be deprotonated with a mild base (e.g., NaH) followed by reaction with various electrophiles. This allows for N-alkylation, N-arylation, or the installation of protecting groups like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl). N-protection is often a crucial first step before performing chemistry at other positions to prevent undesired side reactions.
-
Lithiation and Metal-Halogen Exchange: The bromine atom can be exchanged with lithium using organolithium reagents (e.g., n-BuLi) at low temperatures. This generates a potent C3-lithiated indole nucleophile, which can then react with a wide range of electrophiles to install different functional groups at the 3-position.
Reactivity and Transformations Diagram
Caption: Key reactive pathways for 3-Bromo-5-methyl-1H-indole.
Safety, Handling, and Storage
As with any halogenated organic compound, proper safety protocols must be strictly followed when handling 3-Bromo-5-methyl-1H-indole. Hazard information is based on data for closely related bromoindole compounds.[6]
GHS Hazard Classification (Predicted):
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[6]
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[6]
-
Serious Eye Damage (Category 1): H318 - Causes serious eye damage.
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[6]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).
-
Respiratory Protection: Handle in a well-ventilated fume hood. If fine dust is generated, use a respirator with an appropriate particulate filter.
Handling and Storage:
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Ensure adequate ventilation.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents. Recommended storage temperature is 2-8°C.[1]
Disposal:
-
Dispose of contents and container in accordance with local, regional, and national regulations. Waste should be handled as hazardous chemical waste.
References
-
PubChem. 5-Bromo-3-methyl-1H-indole. National Center for Biotechnology Information. [Link]
- Google Patents. US20080319205A1 - Process for preparing 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole.
-
PubChem. 3-Bromo-1-methyl-1H-indole. National Center for Biotechnology Information. [Link]
-
Royal Society of Chemistry. Supporting information for an article on methylation of indoles. [Link]
-
ResearchGate. An Improved Process for the Synthesis of 5-Bromo-3-(1-methylpiperidin-4-yl)-1 H -indole. [Link]
-
National Institutes of Health. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. [Link]
-
Loyola eCommons. Novel Synthetic Route to 5-Substituted Indoles. [Link]
-
ResearchGate. Fig. S8. 1 H NMR of 5-Bromo-3-(phenyl(pyrrolidin-1-yl)methyl)-1H-indole. [Link]
-
PubChem. tert-Butyl 5-bromo-3-formyl-1H-indole-1-carboxylate. [Link]
-
National Institutes of Health. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. [Link]
-
Royal Society of Chemistry. Reactivity of 3-nitroindoles with electron-rich species. [Link]
-
Royal Society of Chemistry. Supporting information for an article on Suzuki-Miyaura Cross-Coupling. [Link]
-
National Institutes of Health. Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction. [Link]
-
ResearchGate. Reactivity of 3-nitroindoles with electron-rich species. [Link]
-
MDPI. Recent Advances in the Synthesis of 3,n-Fused Tricyclic Indole Skeletons via Palladium-Catalyzed Domino Reactions. [Link]
-
National Institutes of Health. Multicomponent Reaction Discovery: Three-Component Synthesis of Spirooxindoles. [Link]
Sources
- 1. 5-BROMO-3-METHYLINDOLE | 10075-48-6 [chemicalbook.com]
- 2. Buy 5-Bromo-3-methyl-1h-indole | 10075-48-6 [smolecule.com]
- 3. rsc.org [rsc.org]
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- 5. Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Bromo-1-methyl-1H-indole | C9H8BrN | CID 13357736 - PubChem [pubchem.ncbi.nlm.nih.gov]
